molecular formula C18H21N3O4 B3956691 (5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3956691
M. Wt: 343.4 g/mol
InChI Key: ZYUZFHHCUMSGSZ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound with a complex structure It features a pyrimidine core substituted with a dimethylamino benzylidene group and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino benzylidene group and the tetrahydrofuran-2-ylmethyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Unique due to its specific substituents and structural configuration.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various cores.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(oxolan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-20(2)13-7-5-12(6-8-13)10-15-16(22)19-18(24)21(17(15)23)11-14-4-3-9-25-14/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,19,22,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUZFHHCUMSGSZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5Z)-5-[4-(dimethylamino)benzylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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